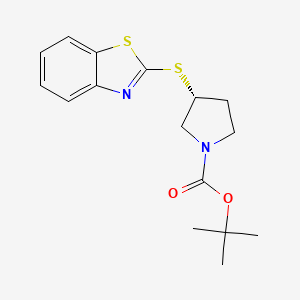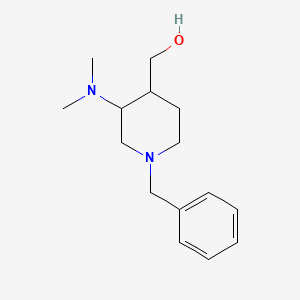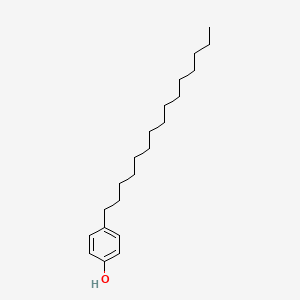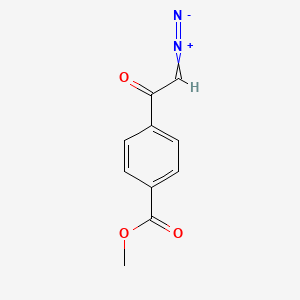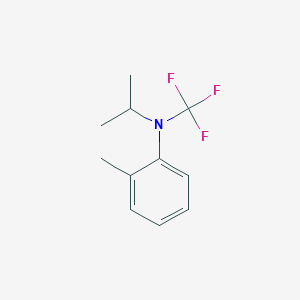
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes, which can be catalyzed by various transition metals .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize yield and minimize waste .
化学反应分析
Types of Reactions
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron powder are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed under high-temperature conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces primary or secondary amines .
科学研究应用
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which N-isopropyl-2-methyl-N-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- N-methyl-2-(trifluoromethyl)aniline
- N-isopropyl-4-nitro-2-(trifluoromethyl)aniline
- N-isopropyl-2-(trifluoromethyl)aniline
Uniqueness
N-isopropyl-2-methyl-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both the isopropyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
属性
分子式 |
C11H14F3N |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
2-methyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-8(2)15(11(12,13)14)10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
InChI 键 |
XIAYQFMGHXDSQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


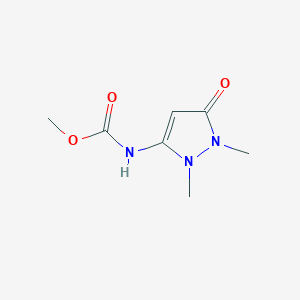
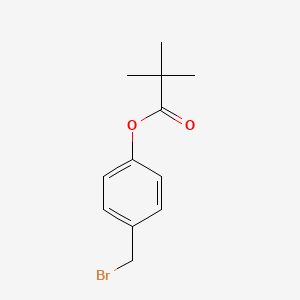
![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
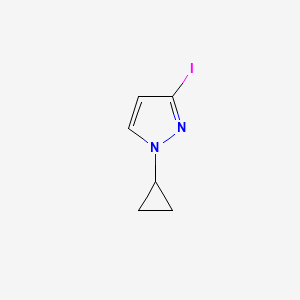
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
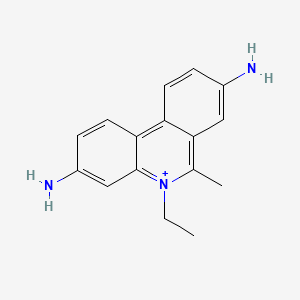
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)

